Fmoc-Nalpha-methyl-L-tryptophan Fmoc-Nalpha-methyl-L-tryptophan
Brand Name: Vulcanchem
CAS No.: 112913-63-0
VCID: VC21542870
InChI: InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1
SMILES: CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5 g/mol

Fmoc-Nalpha-methyl-L-tryptophan

CAS No.: 112913-63-0

VCID: VC21542870

Molecular Formula: C27H24N2O4

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Nalpha-methyl-L-tryptophan - 112913-63-0

Description

Fmoc-Nalpha-methyl-L-tryptophan is a derivative of the amino acid tryptophan, specifically modified at the nitrogen atom of its alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group at the alpha position. This compound is significant in peptide synthesis due to its role as a building block for various peptides and proteins. The chemical structure can be represented as C27H24N2O4, and it has a molecular weight of 440.5 g/mol .

Peptide Synthesis

Fmoc-Nalpha-methyl-L-tryptophan serves as a key building block in peptide synthesis, particularly for the creation of modified peptides with specific functionalities. The Fmoc group acts as a protecting group for the N-terminus of the tryptophan residue, allowing for controlled chain elongation during peptide assembly techniques like solid-phase peptide synthesis (SPPS) .

Drug Development

This compound is used in drug development to create novel compounds that can interact effectively with biological targets. Its application in neuropharmacology is particularly notable due to its structural similarity to neurotransmitters .

Bioconjugation

Fmoc-Nalpha-methyl-L-tryptophan facilitates the creation of targeted drug delivery systems by enabling the attachment of peptides to biomolecules. This enhances the efficacy and reduces the side effects of therapeutic agents .

Protein Engineering

It is used in the modification of proteins to enhance their stability and activity, which is beneficial in the development of enzyme-based therapies .

Research on Tryptophan Metabolism

This compound aids in studying the metabolic pathways of tryptophan, providing insights into its role in mood regulation and potential links to mental health disorders .

Biological Activity

The biological activity of Fmoc-Nalpha-methyl-L-tryptophan is closely related to that of L-tryptophan, which is a precursor to several important biomolecules, including serotonin and melatonin. Tryptophan derivatives have been shown to exhibit various pharmacological effects, including antidepressant and anxiolytic activities. The methylation at the alpha position may alter these activities, potentially enhancing or diminishing their interactions with biological targets such as receptors and enzymes.

Synthesis and Advancements

The synthesis of Fmoc-Nalpha-methyl-L-tryptophan typically involves several steps, with recent advancements improving efficiency and yield through solid-phase techniques. This has made it more accessible for research applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-Fmoc-L-tryptophanNo methyl substitutionDirectly involved in serotonin synthesis
N-Fmoc-D-tryptophanD-enantiomer of tryptophanDifferent biological activity profile
N-Fmoc-N-methyl-L-tryptophanMethylation at nitrogen instead of alphaPotentially different receptor binding dynamics
N-Fmoc-alpha-methyl-L-alanineAlpha-methyl substitution on alanineDifferent applications in peptide synthesis

Fmoc-Nalpha-methyl-L-tryptophan stands out due to its combination of structural modifications that can influence both its chemical reactivity and biological activity, making it a valuable tool in synthetic chemistry and pharmacology.

CAS No. 112913-63-0
Product Name Fmoc-Nalpha-methyl-L-tryptophan
Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1
Standard InChIKey IYEODAZATZJQGN-VWLOTQADSA-N
Isomeric SMILES CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Synonyms 112913-63-0;Fmoc-Nalpha-methyl-L-tryptophan;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoicacid;Fmoc-MeTrp-OH;SCHEMBL3726968;CTK7G2077;MolPort-006-705-974;FMOC-N-METHYL-L-TRYPTOPHAN;ZINC2583096;AKOS015837151;RTR-062406;AJ-43185;AK-88944;TR-062406;Na-(((9H-fluoren-9-yl)methoxy)carbonyl)-Na-methyl-L-tryptophan;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoicacid;(s)-2-((((9h-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1h-indol-3-yl)propanoicacid;(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1-methyl-1H-indol-3-yl)propan
PubChem Compound 25034162
Last Modified Aug 15 2023

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